



Introduction: The Endogenous Opioid System and Enkephalins

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Compound of Interest		
Compound Name:	Spinorphin TFA	
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The endogenous opioid system is a critical neuromodulatory system involved in the regulation of pain, emotion, and reward.[1] Enkephalins, a key component of this system, are pentapeptides that act as neurotransmitters, primarily by binding to mu (μ) and delta (δ) opioid receptors.[2][3] There are two primary forms of enkephalins: Met-enkephalin and Leuenkephalin.[3] Their activation of opioid receptors leads to analgesic effects and the modulation of various physiological processes.[4] However, the therapeutic potential of enkephalins is limited by their rapid degradation in the synaptic cleft by a class of enzymes known as enkephalinases.[5]

The primary enkephalin-degrading enzymes include:

- Aminopeptidase N (APN)
- Neutral Endopeptidase (NEP)
- Dipeptidyl Peptidase III (DPP3)
- Angiotensin-Converting Enzyme (ACE)[6][7]

Inhibiting these enzymes presents a promising therapeutic strategy to enhance and prolong the natural analgesic effects of endogenous enkephalins.[4][8]



Spinorphin: An Endogenous Enkephalinase Inhibitor

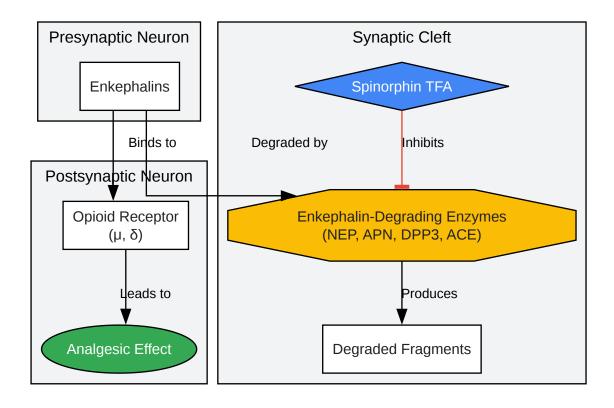
Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[9][10] It was first isolated from the bovine spinal cord and identified as a potent inhibitor of several enkephalin-degrading enzymes.[9][10] By reducing the rate of enkephalin breakdown, spinorphin effectively increases the concentration and duration of action of these endogenous opioids at their receptors.[4] This mechanism underlies its observed antinociceptive, anti-allodynic, and anti-inflammatory properties.[6][9]

The trifluoroacetate (TFA) salt of spinorphin (**Spinorphin TFA**) is a common form used in research, resulting from the purification process of chemically synthesized peptides using trifluoroacetic acid.[6][11]

Mechanism of Action of Spinorphin

Spinorphin functions by binding to and inhibiting the active sites of multiple enkephalindegrading enzymes.[6][9] This prevents the enzymatic hydrolysis of enkephalins, leading to their accumulation in the synaptic cleft. The elevated levels of enkephalins result in enhanced activation of postsynaptic opioid receptors, thereby potentiating their downstream signaling and physiological effects, such as pain relief.[4]





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Caption: Mechanism of **Spinorphin TFA** Action.

Quantitative Data: Inhibitory Activity of Spinorphin

The efficacy of spinorphin as an inhibitor is quantified by its IC50 and Ki values against various enkephalin-degrading enzymes. The data below is compiled from studies on enzymes purified from monkey brain.[10][12]

Enzyme	Inhibitory Concentration (IC50)	Inhibition Constant (Ki)
Dipeptidyl Peptidase III (DPP3)	1.4 μg/mL	5.1 x 10 ⁻⁷ M[10]
Angiotensin-Converting Enzyme (ACE)	2.4 μg/mL	Not Reported
Aminopeptidase	3.3 μg/mL	Not Reported
Enkephalinase (NEP)	10 μg/mL	Not Reported



Experimental Protocols Protocol for Solid-Phase Peptide Synthesis (SPPS) of Spinorphin

Spinorphin TFA is typically produced by SPPS using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[6][11][13]

Objective: To chemically synthesize the heptapeptide Spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr).

Materials:

- Fmoc-Rink-Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
- Coupling reagents: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), HOBt (Hydroxybenzotriazole)
- Activator: DIPEA (N,N-diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Methodology:

- Resin Preparation: Swell the Fmoc-Rink-Amide MBHA resin in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF to expose the free amine.

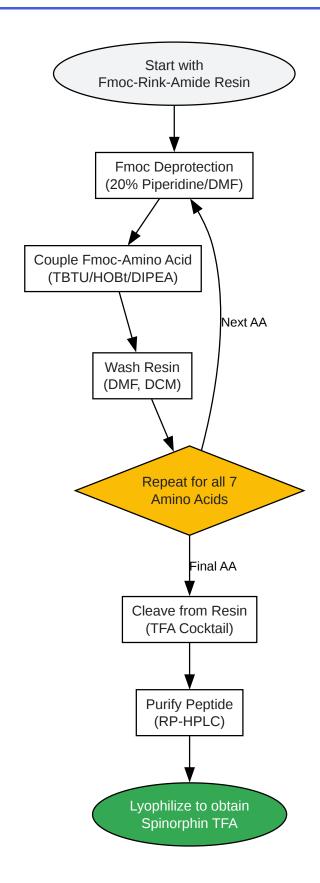
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- Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Thr(tBu)-OH) with TBTU/HOBt and DIPEA in DMF/DCM. Add this mixture to the resin and allow it to react.
- Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Pro, Tyr, Val, Val, Leu).
- Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Leu).
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the side-chain protecting groups.[6][11]
- Purification: Purify the crude peptide using preparative RP-HPLC.
- Lyophilization: Lyophilize the pure fractions to obtain **Spinorphin TFA** as a white powder.





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Caption: Solid-Phase Peptide Synthesis Workflow.



Protocol for Enkephalinase Inhibition Assay

Objective: To determine the inhibitory effect of **Spinorphin TFA** on the activity of an enkephalin-degrading enzyme (e.g., NEP).

Materials:

- Purified enkephalin-degrading enzyme (e.g., recombinant human NEP)
- Fluorogenic or chromogenic enzyme substrate (e.g., a synthetic peptide substrate for NEP)
- Spinorphin TFA (inhibitor) at various concentrations
- Assay buffer (e.g., Tris-HCl buffer at physiological pH)
- Microplate reader (fluorometer or spectrophotometer)

Methodology:

- Preparation: Prepare serial dilutions of Spinorphin TFA in the assay buffer.
- Reaction Mixture: In a microplate, add the assay buffer, the enzyme substrate, and either
 Spinorphin TFA (for test wells) or buffer alone (for control wells).
- Enzyme Addition: Initiate the enzymatic reaction by adding the purified enkephalin-degrading enzyme to all wells.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
- Measurement: Measure the fluorescence or absorbance of the product at regular intervals using a microplate reader. The rate of product formation is proportional to the enzyme activity.
- Data Analysis: Plot the enzyme activity against the concentration of Spinorphin TFA.
- IC50 Calculation: Determine the IC50 value, which is the concentration of Spinorphin TFA
 required to inhibit 50% of the enzyme's activity, by fitting the data to a dose-response curve.



Enkephalin Signaling Pathway

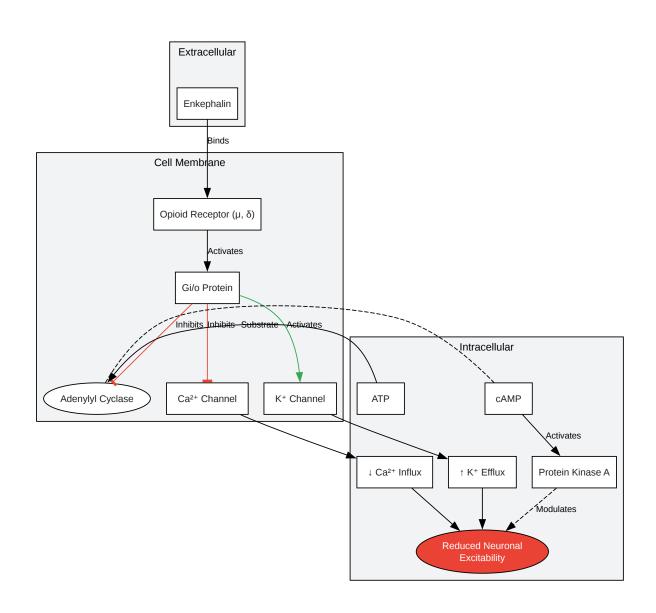
Enkephalins exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the μ - and δ -opioid receptors.[3][14] This binding initiates an intracellular signaling cascade that ultimately modulates neuronal excitability.

Key steps in the pathway:

- Receptor Binding: Enkephalin binds to the opioid receptor on the neuronal membrane.
- G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).
- Downstream Effects: The activated G-protein dissociates into α and βy subunits, which mediate downstream effects:
 - Inhibition of Adenylyl Cyclase: The α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
 - Ion Channel Modulation: The βy-subunit directly interacts with ion channels, causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and the closing of voltage-gated calcium channels (reducing neurotransmitter release).[1]

The net result of this signaling is a reduction in neuronal excitability and the inhibition of pain signal transmission.[1]





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Caption: Enkephalin Signaling Pathway.



Conclusion

Spinorphin TFA is a well-characterized endogenous peptide inhibitor of enkephalin-degrading enzymes. Its ability to potentiate the effects of endogenous enkephalins by preventing their degradation highlights its therapeutic potential as an analgesic and anti-inflammatory agent. The detailed understanding of its mechanism of action, inhibitory activity, and the underlying signaling pathways provides a solid foundation for further research and development in the field of pain management and beyond. The protocols outlined in this guide offer a framework for the synthesis and functional evaluation of spinorphin and its analogs in a research setting.

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